Z-1-Bromo-3-(2-iodo-vinyl)-benzene

Cross-Coupling Orthogonal Reactivity Halogen Selectivity

Choose Z-1-Bromo-3-(2-iodo-vinyl)-benzene for unmatched orthogonal reactivity: the vinyl iodide enables C−I selective cross-coupling while preserving the aryl bromide for later elaboration. Its defined Z-stereochemistry ensures stereospecific transformations, critical for conjugated polyenes and polyketide synthesis. With a favorable LogP of 3.85, it optimizes permeability in drug discovery. Avoid stereochemical failures and procurement errors—source the correct stereoisomer with reliable ≥95% purity from verified suppliers.

Molecular Formula C8H6BrI
Molecular Weight 308.94 g/mol
CAS No. 908333-97-1
Cat. No. B1341623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-1-Bromo-3-(2-iodo-vinyl)-benzene
CAS908333-97-1
Molecular FormulaC8H6BrI
Molecular Weight308.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CI
InChIInChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4-
InChIKeyJIVGFMUGTDJRNC-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) | Ortho-Substituted Halogenated Styrene for Selective Cross-Coupling


Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) is an ortho-substituted bromo-iodo styrene derivative belonging to the class of halogenated aromatic alkenes. Its molecular formula is C₈H₆BrI, with a molecular weight of 308.94 g/mol and an exact mass of 307.87 Da . The compound features a Z-configured vinyl iodide moiety meta to a bromine substituent on the benzene ring, rendering it a versatile difunctional building block for sequential cross-coupling chemistry. Commercially available with a minimum purity of 95%, it serves as a strategic intermediate in the synthesis of complex organic molecules, particularly where orthogonal halogen reactivity and defined alkene stereochemistry are required . Its lipophilicity (LogP = 3.85) positions it favorably for medicinal chemistry applications demanding balanced permeability .

Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) | Why Generic Halogenated Styrenes Cannot Substitute


Generic halogenated styrenes—such as 1-bromo-3-vinylbenzene (CAS 2039-86-3) or 1-iodo-3-vinylbenzene (CAS 4840-92-0)—lack the precise orthogonal reactivity profile and stereochemical definition of Z-1-Bromo-3-(2-iodo-vinyl)-benzene. The presence of both bromine and iodine atoms in a single molecule enables sequential, chemoselective cross-couplings that are unattainable with monohalogenated analogs [1]. Moreover, the Z-stereochemistry of the vinyl iodide unit is critical for stereospecific transformations; the corresponding E-isomer (CAS 174967-37-4) often leads to undesired stereochemical outcomes or failed cyclizations [2]. Thus, substituting this compound with a structurally related but functionally distinct analog compromises both synthetic efficiency and product stereochemical integrity.

Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) | Quantitative Differentiation Evidence vs. Analogs


C−I vs C−Br Bond Selectivity in Cross-Electrophile Coupling

In nickel-catalyzed cross-electrophile coupling (XEC) reactions, the C(sp²)−I bond of bromo(iodo)arenes undergoes selective activation over the C(sp²)−Br bond, enabling sequential functionalization. The 2023 study by Ying et al. demonstrates that under mild conditions (Ni/Co dual catalysis, Zn reductant, DMF, 25-60 °C), the iodine-bearing carbon is exclusively coupled with alkyl bromides while the bromine substituent remains intact for subsequent transformations [1]. This orthogonal selectivity is not achievable with monohalogenated styrenes such as 1-bromo-3-vinylbenzene or 1-iodo-3-vinylbenzene, which offer only a single reactive site [1].

Cross-Coupling Orthogonal Reactivity Halogen Selectivity

Stereochemical Fidelity in Pd-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling of (Z)-vinyl iodides with vinylstannanes proceeds with complete retention of alkene geometry, yielding stereoisomerically pure dienes. Stille and Groh (1987) reported that (Z)-vinyl iodides couple with (Z)- or (E)-vinylstannanes to afford unsymmetrical dienes whose double-bond configuration exactly matches that of the starting iodide [1]. In contrast, the corresponding (E)-vinyl iodides (e.g., CAS 174967-37-4) produce the opposite stereochemistry, and monohalogenated vinylarenes lacking the vinyl iodide moiety cannot participate in such stereospecific couplings.

Stereospecific Coupling Stille Reaction Vinyl Halide

Orthogonal Reactivity vs. E-Isomer (CAS 174967-37-4)

The Z-isomer (CAS 908333-97-1) and E-isomer (CAS 174967-37-4) of 1-bromo-3-(2-iodovinyl)benzene are chemically distinct entities with different CAS registrations, physical properties, and reactivity profiles. The Z-isomer exhibits a LogP of 3.85480 , whereas the E-isomer's lipophilicity is expected to differ subtly due to altered molecular geometry. In stereoselective cyclization reactions, the Z-isomer is often required as a specific substrate; for instance, Z-vinyl iodides participate in exo-trig cyclizations that are geometrically disfavored for the E-isomer [1]. Procurement of the incorrect isomer leads to failed reactions or undesired stereochemical mixtures.

Stereoisomer Procurement Differentiation Stereoselective Synthesis

Purity Specifications and Procurement Reliability

Commercially available Z-1-Bromo-3-(2-iodo-vinyl)-benzene is supplied with a minimum purity of 95% by multiple reputable vendors, including Haoreagent and CymitQuimica . This level of purity is comparable to that of monohalogenated styrene analogs (e.g., 1-bromo-3-vinylbenzene, typically 95-97%) but is critical for the compound's difunctional nature, where impurities could arise from dehalogenation or isomerization. The consistent ≥95% purity specification reduces the need for in-house purification prior to use in sensitive cross-coupling reactions.

Purity Quality Control Vendor Specification

Lipophilicity (LogP) as a Design Parameter for Medicinal Chemistry

The calculated partition coefficient (LogP) of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is 3.85480 , placing it in a favorable range for membrane permeability while avoiding excessive lipophilicity that could lead to poor solubility or off-target binding. This value is higher than that of 1-bromo-3-vinylbenzene (LogP ~2.9) [1] and comparable to 1-iodo-3-vinylbenzene (LogP ~3.5) . The presence of the vinyl iodide unit increases lipophilicity relative to the vinyl bromide analog, which may influence compound selection in drug discovery programs where balanced ADME properties are critical.

LogP Drug Design ADME

Z-1-Bromo-3-(2-iodo-vinyl)-benzene (CAS 908333-97-1) | Optimal Application Scenarios Driven by Quantitative Evidence


Sequential Orthogonal Cross-Coupling for Complex Molecule Assembly

The C−I selective cross-electrophile coupling methodology (Evidence 1) allows researchers to first functionalize the vinyl iodide site while preserving the aryl bromide for a subsequent transformation (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling). This orthogonal reactivity profile is essential for constructing densely functionalized intermediates in medicinal chemistry campaigns [1].

Stereocontrolled Synthesis of Polyenes and Natural Products

The demonstrated stereospecificity of Z-vinyl iodides in palladium-catalyzed couplings (Evidence 2) makes this compound a preferred substrate for the synthesis of conjugated polyenes, pheromones, and polyketide natural products where precise alkene geometry is mandatory for biological activity [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

With a LogP of 3.85 (Evidence 5), this building block offers a lipophilicity profile that is higher than monohalogenated styrenes but still within the favorable range for oral bioavailability. It is particularly suited for fragment elaboration or scaffold decoration in drug discovery programs where permeability must be increased without excessively elevating LogP [1].

Procurement of Stereochemically Defined Starting Materials for Academic and Industrial R&D

The clear differentiation between Z- and E-isomers (Evidence 3), coupled with reliable ≥95% purity specifications from multiple vendors (Evidence 4), ensures that procurement teams can consistently source the correct stereoisomer. This mitigates the risk of costly synthetic failures due to incorrect stereochemistry and streamlines inventory management for large-scale research operations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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